molecular formula C25H40O6 B1682744 Simvastatin acid CAS No. 121009-77-6

Simvastatin acid

Cat. No.: B1682744
CAS No.: 121009-77-6
M. Wt: 436.6 g/mol
InChI Key: XWLXKKNPFMNSFA-HGQWONQESA-N
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Description

Tenivastatin, also known as simvastatin acid or simvastatin hydroxy acid, is a pharmacologically active metabolite formed from the lactone prodrug simvastatin. It is a potent reversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, tenivastatin reduces cholesterol synthesis and increases the uptake of low-density lipoprotein (LDL) by the liver, thereby lowering blood cholesterol levels .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tenivastatin is involved in several biochemical reactions, primarily through its interaction with HMG-CoA reductase. By inhibiting this enzyme, tenivastatin reduces the synthesis of cholesterol. Additionally, tenivastatin interacts with organic anion transporting polypeptide 1B1 (OATP1B1) and organic anion transporting polypeptide 3A1 (OATP3A1). OATP1B1 is expressed on the sinusoidal membrane of hepatocytes and plays a crucial role in the hepatic elimination of drugs, including statins. OATP3A1, predominantly expressed in the heart, modulates the exposure of cardiac tissue to tenivastatin .

Cellular Effects

Tenivastatin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to upregulate the expression of IQGAP2 gene while repressing IQGAP1 and IQGAP3 genes in hepatocellular carcinoma cells. This modulation of gene expression leads to increased cell mortality in HepG2 cell lines. Tenivastatin also interacts with enzymes such as JNK, HDAC6, and HDAC8, further influencing cellular functions .

Molecular Mechanism

At the molecular level, tenivastatin exerts its effects by binding to the active site of HMG-CoA reductase, thereby inhibiting its activity. This inhibition reduces the synthesis of cholesterol and increases the uptake of LDL by liver cells. Tenivastatin also exhibits interactions with the active sites of JNK, HDAC6, and HDAC8, which are involved in various cellular processes. These interactions contribute to the compound’s ability to modulate gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tenivastatin have been observed to change over time. The compound is stable under standard conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that tenivastatin maintains its efficacy in reducing cholesterol levels and modulating gene expression over extended periods. Prolonged exposure to tenivastatin may lead to adaptive changes in cellular functions .

Dosage Effects in Animal Models

The effects of tenivastatin vary with different dosages in animal models. At lower doses, tenivastatin effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, tenivastatin can lead to toxic effects, including liver damage and muscle toxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Tenivastatin is involved in several metabolic pathways, primarily through its interaction with HMG-CoA reductase. It also interacts with enzymes such as JNK, HDAC6, and HDAC8, influencing metabolic flux and metabolite levels. These interactions contribute to the compound’s ability to modulate cholesterol synthesis and cellular metabolism .

Transport and Distribution

Tenivastatin is transported and distributed within cells and tissues through interactions with transporters such as OATP1B1 and OATP3A1. These transporters facilitate the uptake of tenivastatin into hepatocytes and cardiomyocytes, respectively. The localization and accumulation of tenivastatin within these cells are crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of tenivastatin is influenced by targeting signals and post-translational modifications. Tenivastatin is primarily localized in the cytoplasm, where it interacts with HMG-CoA reductase and other enzymes. This localization is essential for its inhibitory effects on cholesterol synthesis and modulation of cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tenivastatin is synthesized from simvastatin through hydrolysis. The process involves the conversion of the lactone ring in simvastatin to the corresponding hydroxy acid form. This reaction typically requires an alkaline medium, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of tenivastatin involves large-scale hydrolysis of simvastatin. The process is optimized to achieve high yield and purity. The reaction conditions, including temperature, pH, and reaction time, are carefully controlled. The product is then purified using techniques such as crystallization or chromatography to obtain tenivastatin in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tenivastatin undergoes various chemical reactions, including:

    Oxidation: Tenivastatin can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert tenivastatin to its corresponding alcohols.

    Substitution: Tenivastatin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tenivastatin can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Tenivastatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of HMG-CoA reductase and its effects on cholesterol synthesis.

    Biology: Investigated for its role in cellular processes, including lipid metabolism and cell signaling.

    Medicine: Explored for its potential therapeutic effects in treating hyperlipidemia and preventing cardiovascular diseases.

    Industry: Utilized in the development of cholesterol-lowering drugs and formulations

Comparison with Similar Compounds

Tenivastatin is similar to other HMG-CoA reductase inhibitors, such as:

  • Atorvastatin
  • Rosuvastatin
  • Pravastatin
  • Lovastatin

Uniqueness: Tenivastatin is unique in its specific structure and pharmacokinetic properties. It is derived from simvastatin and has a distinct hydroxy acid form, which contributes to its potency and effectiveness as an HMG-CoA reductase inhibitor .

Properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLXKKNPFMNSFA-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880249
Record name Simvastatin carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121009-77-6
Record name Tenivastatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenivastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14714
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Simvastatin carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENIVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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